molecular formula C25H25NO6S B491508 2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 361179-82-0

2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491508
CAS No.: 361179-82-0
M. Wt: 467.5g/mol
InChI Key: JCPWYLXHHQBQKN-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (CAS: 361179-86-4) is a synthetic naphthofuran derivative with a molecular formula of C₂₅H₂₅NO₆S and a molecular weight of 467.5 g/mol . Its structure features a naphtho[1,2-b]furan core substituted with:

  • A 2-methyl group at position 2.
  • A 2-methoxyethyl ester at position 3.
  • A 4-ethylphenylsulfonamide group at position 5.

The 2-methoxyethyl ester group enhances solubility compared to methyl or ethyl esters, while the 4-ethylphenylsulfonamide moiety contributes to steric and electronic interactions in biological systems .

Properties

IUPAC Name

2-methoxyethyl 5-[(4-ethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO6S/c1-4-17-9-11-18(12-10-17)33(28,29)26-22-15-21-23(25(27)31-14-13-30-3)16(2)32-24(21)20-8-6-5-7-19(20)22/h5-12,15,26H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPWYLXHHQBQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor under acidic or basic conditions.

    Introduction of the sulfonylamino group: This step involves the reaction of the naphthofuran intermediate with a sulfonyl chloride derivative, such as 4-ethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential pharmacological properties. Its sulfonamide group is known for antibacterial activity, making it a candidate for developing new antibiotics or antimicrobial agents. The naphtho-furan core structure can also contribute to antitumor and anti-inflammatory activities.

Research indicates that compounds similar to 2-methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate exhibit significant biological activities:

  • Anticancer Properties : Studies have shown that derivatives of naphtho-furan compounds can inhibit cancer cell proliferation.
  • Antimicrobial Effects : The sulfonamide moiety is associated with various antimicrobial effects against Gram-positive and Gram-negative bacteria.

Materials Science

This compound may also find applications in materials science, particularly in the development of organic semiconductors or as a dye in photonic devices due to its unique electronic properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of naphtho-furan compounds exhibited selective cytotoxicity against human cancer cell lines. In vitro assays showed that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.

Case Study 2: Antimicrobial Testing

In another study focusing on the antimicrobial properties of sulfonamide derivatives, researchers found that compounds structurally related to 2-methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate exhibited significant inhibitory effects against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for clinical relevance.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The naphthofuran core may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate C₂₅H₂₅NO₆S 467.5 4-Ethylphenylsulfonamide, 2-methoxyethyl ester Enhanced solubility; research applications
Ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonyl]amino-naphtho[1,2-b]furan-3-carboxylate C₂₃H₂₀N₂O₇S 468.48 4-Methyl-3-nitrophenylsulfonamide, ethyl ester Nitro group enhances reactivity
Methyl 2-methyl-5-[(4-methylphenyl)sulfonyl]amino-naphtho[1,2-b]furan-3-carboxylate C₂₂H₁₉NO₅S 409.46 4-Methylphenylsulfonamide, methyl ester Simpler structure; lower molecular weight
Methyl 5-[(4-methoxyphenyl)sulfonyl]amino-2-methylnaphtho[1,2-b]furan-3-carboxylate C₂₂H₁₉NO₆S 425.45 4-Methoxyphenylsulfonamide, methyl ester Methoxy group improves electron donation
Methyl 5-[(4-fluorophenyl)sulfonyl]amino-2-methylnaphtho[1,2-b]furan-3-carboxylate C₂₁H₁₆FNO₅S 413.42 4-Fluorophenylsulfonamide, methyl ester Fluorine enhances bioactivity
Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate C₂₀H₁₇NO₅S₂ 415.48 Thiophene-2-sulfonamide, ethyl ester Thiophene alters electronic properties
3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan C₁₉H₁₃ClO₃S 368.83 4-Chlorophenylsulfonyl (no ester group) Chlorine increases lipophilicity

Key Research Findings and Structural Insights

Substituent Effects on Bioactivity

  • Electron-Donating Groups (EDGs) : Methoxy groups () improve solubility and hydrogen-bonding capacity, critical for target interactions .
  • Steric Effects : The 4-ethyl group in the target compound balances solubility and steric hindrance, optimizing ligand-receptor binding .

Crystallographic and Physicochemical Properties

  • Crystal Packing : In 3-(4-chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan (), the dihedral angle between the naphthofuran core and the sulfonamide-substituted phenyl ring is 68.59° , influencing molecular stacking and stability .
  • Intermolecular Interactions : π–π interactions (centroid-centroid distance: 3.635 Å ) and C–H···O hydrogen bonds stabilize crystal structures in analogues .

Pharmacological Potential

  • Naphthofuran derivatives with sulfonamide groups show antibacterial and antitumor activities (). For example, fluorophenyl and chlorophenyl variants demonstrate efficacy in preliminary assays .

Biological Activity

2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H25NO6S
  • Molecular Weight : 467.54 g/mol
  • CAS Number : Not specified in the provided data.

The compound features a naphtho-furan core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that compound 1 exhibits significant anticancer activity. In vitro tests demonstrated its efficacy against various cancer cell lines, particularly those associated with breast cancer:

  • Mechanism of Action : The compound induces apoptosis in cancer cells, primarily through the mitochondrial pathway. This was evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment with compound 1 .
  • Selectivity : Compound 1 showed greater selectivity towards cancer cells compared to normal cells. For instance, it was found to be less toxic to normal liver cells than standard chemotherapeutic agents such as Tamoxifen and 5-Fluorouracil .

Enzyme Inhibition

Additionally, the compound has been evaluated for its enzyme inhibitory potential:

  • In studies involving various sulfonamide derivatives, it was noted that similar compounds exhibited inhibition of key enzymes related to metabolic disorders such as diabetes and Alzheimer's disease, suggesting a potential therapeutic role for compound 1 in these conditions .

Case Studies

A series of experimental studies have been conducted to assess the biological activity of compound 1:

  • Cytotoxicity Assays : The cytotoxic effects were measured using MTT assays across multiple cancer cell lines including M-HeLa and HuTu80. The results indicated that compound 1 exhibited moderate to high cytotoxicity with IC50 values comparable to established anticancer drugs .
  • Apoptosis Induction : Flow cytometry analysis confirmed that treatment with compound 1 led to significant apoptosis in M-HeLa cells after 24 hours of exposure. This effect was associated with the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Comparative Studies : When compared to other sulfonamide derivatives, compound 1 demonstrated superior selectivity and lower toxicity profiles in preliminary toxicological evaluations, reinforcing its potential as a safer alternative in cancer therapy .

Data Summary

Study TypeCell LineIC50 (µM)Mechanism of ActionReference
Cytotoxicity AssayM-HeLa28.0 ± 2.5Apoptosis induction
Cytotoxicity AssayHuTu80>100Non-toxic
Enzyme InhibitionVariousN/APotential for T2DM/AD

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